molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine

Cat. No. B1345004
M. Wt: 172.27 g/mol
InChI Key: NIFZHABTMWBHTG-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is substituted at the 2 and 6 positions with methyl groups, and at the 4 position with a propylamine group .


Physical And Chemical Properties Analysis

The physical form of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” is an oil .

Scientific Research Applications

Parkinson’s Disease Research

  • Summary of Application : The compound (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin) has demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s disease (PD) .
  • Methods of Application : The derivative was obtained by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
  • Results or Outcomes : Prottremin showed potent antiparkinsonian activity in vivo on MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), rotenone, 6-hydroxydopamine (6-OHDA), and haloperidol models of PD on mice and rats at a dose of 20 mg/kg .

Arctic Microbial Metabolite Research

  • Summary of Application : The compound (2R,3R,6S,8R)-Methyl Homononactate, a polyketide from Actinomycetes Streptomyces sp. R-527F of the Arctic Region, has been studied .
  • Methods of Application : The strain Streptomyces sp. R-527F was separated from marine sediment samples collected in the continental slope of Chukchi Sea .
  • Results or Outcomes : The fermentation broth of this strain exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Prottremin Derivative Synthesis

  • Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .
  • Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
  • Results or Outcomes : The product yield was 48% after purification .

Synthesis of New Prottremin Derivative

  • Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .
  • Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
  • Results or Outcomes : The product yield was 48% after purification .

Safety And Hazards

The safety information for “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFZHABTMWBHTG-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine

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